![molecular formula C21H17NO3S2 B1683988 2-吗啉-6-(噻蒽-1-基)-4H-吡喃-4-酮 CAS No. 587871-26-9](/img/structure/B1683988.png)
2-吗啉-6-(噻蒽-1-基)-4H-吡喃-4-酮
描述
科学研究应用
Anti-Atherosclerosis Compound
KU-55933 has been identified as an anti-atherosclerosis compound. It was discovered using a hemodynamic-based high-throughput drug screening platform . The administration of KU-55933 to apolipoprotein E-deficient mice inhibited Smad1/5 activation in endothelial cells in athero-susceptible regions, thereby suppressing endothelial proliferation and inflammation, with the attenuation of atherosclerotic lesions in these mice .
ATM Kinase Inhibitor
KU-55933 is a very potent, specific inhibitor of Ataxia telangiectasia (A-T) mutated (ATM) kinase . ATM kinase is a key factor that initiates DNA repair and activates cell cycle checkpoints. KU-55933 treatment sensitizes cancer cells to ionizing radiation and cytotoxic drugs .
Anti-Toxoplasma gondii Agent
KU-55933 has been evaluated as a potential anti-Toxoplasma gondii agent . The treatment of intracellular tachyzoites with the ATM kinase-inhibitor KU-55933 affects parasite replication rate in a dose-dependent manner .
Cell Growth Regulator
KU-55933 has been used to treat MCF-7 cells, resulting in a significant reduction in cell numbers and an increase in lactate production . The treatment also increased glucose consumption in the cells and reduced ATP levels .
作用机制
Target of Action
KU-55933, also known as 2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one, is a potent and selective ATP-competitive inhibitor of ATM kinase . ATM kinase, a member of the phosphatidylinositol 3-kinase (PI3K) family, is a key factor that initiates DNA repair and activates cell cycle checkpoints .
Biochemical Pathways
KU-55933 affects the phosphoinositide 3-kinase (PI3K) signaling pathway, which is regulated by insulin and many other growth factors . By blocking the phosphorylation of Akt, KU-55933 disrupts the PI3K signaling pathway, leading to a decrease in cell proliferation and an increase in cell death .
Result of Action
The treatment of senescent cancer cells (MCF7, A549, and HCT 116) with KU-55933 results in decreased viability and cell death . Moreover, KU-55933 treatment during serum starvation triggers apoptosis in these cancer cells .
Action Environment
The action of KU-55933 can be influenced by environmental factors such as the presence of other drugs. For instance, the combination of KU-55933 and other DNA damaging agents such as methyl methane sulfonate (MMS) and camptothecin (CPT) produce a synergic effect, suggesting that ATM kinase inhibition sensitizes the parasite to damaged DNA .
属性
IUPAC Name |
2-morpholin-4-yl-6-thianthren-1-ylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S2/c23-14-12-16(25-20(13-14)22-8-10-24-11-9-22)15-4-3-7-19-21(15)27-18-6-2-1-5-17(18)26-19/h1-7,12-13H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKYMMUGXMWDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C3=C4C(=CC=C3)SC5=CC=CC=C5S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207516 | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholino-6-(thianthren-1-yl)-4H-pyran-4-one | |
CAS RN |
587871-26-9 | |
Record name | 2-Morpholin-4-yl-6-thianthren-1-yl-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0587871269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-55933 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KU-55933 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O549494L5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: KU-55933 is a potent and specific inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. [] It acts as an ATP-competitive inhibitor, binding to the catalytic site of ATM and preventing its activation. [] Inhibition of ATM with KU-55933 disrupts the DNA damage response (DDR), leading to impaired DNA repair, cell cycle arrest abrogation, and ultimately, increased sensitivity to DNA-damaging agents like ionizing radiation and chemotherapeutic drugs. [, , ]
ANone: The provided abstracts focus on KU-55933's biological activity and lack information on its material compatibility or stability under various conditions.
A: KU-55933 is primarily studied for its biological activity as an ATM kinase inhibitor. [] The provided abstracts do not describe any catalytic properties or applications of this compound outside its role as an enzyme inhibitor.
A: Yes, docking studies have demonstrated that KU-55933 binds tightly to the drug-binding pocket of ABCG2, a protein associated with multidrug resistance in cancer cells. [] Additionally, computational modeling approaches are mentioned in the context of personalized cancer therapies. [] These models integrate multi-omics data with dynamic network analysis to assess individual responses to KU-55933 and other targeted therapies. []
A: While specific SAR studies are not described in the provided abstracts, the development of an improved analog, KU-60019, is mentioned. [] KU-60019 exhibits superior potency compared to KU-55933, with half the Ki and IC50 values. [] This suggests that structural modifications to KU-55933 can significantly impact its activity.
A: The abstracts provide limited information on the stability and formulation of KU-55933. One study highlights the use of nanoparticle formulations to enhance the radiosensitizing effect and decrease the toxicity of KU-55933. [] This suggests that formulation strategies can be employed to improve the delivery and efficacy of the compound.
ANone: The abstracts primarily focus on the biological activity and therapeutic potential of KU-55933 and do not discuss SHE regulations.
ANone: Numerous studies demonstrate the efficacy of KU-55933 in various preclinical models. In vitro, KU-55933 has been shown to:
- Sensitize various cancer cell lines to ionizing radiation and chemotherapeutic drugs, including cisplatin, doxorubicin, etoposide, and camptothecin. [, , , ]
- Enhance TRAIL-mediated apoptosis in human melanoma cells. []
- Inhibit the activity of ABCG2, a protein associated with multidrug resistance in cancer. []
- Increase the intracellular accumulation of chemotherapeutic drugs like vincristine. []
- Enhancing the radiosensitization of human glioma cells in xenograft models. []
- Suppressing the growth of non-small cell lung cancer in xenograft models. []
- Reducing the severity of Herpes simplex virus type 1 (HSV-1) keratitis in mouse models. []
A: While specific toxicity data is limited in the abstracts, one study mentions that KU-55933 caused minimal toxicity in human corneal epithelial cells as assessed by clonogenic survival assays and fluorescein staining. [] Additionally, the development of nanoparticle formulations for KU-55933 suggests an effort to minimize potential adverse effects associated with systemic administration. []
A: Yes, nanoparticle-based drug delivery systems have been explored to improve the therapeutic index of KU-55933 in cancer radiotherapy. [] These formulations aim to enhance the accumulation of KU-55933 in tumors while minimizing its concentration in surrounding healthy tissues, thereby reducing toxicity and improving treatment efficacy. []
ANone: The abstracts primarily focus on the biological effects of KU-55933 and do not address its environmental impact or degradation.
ANone: The provided research abstracts primarily focus on the biological activity and preclinical evaluation of KU-55933 as an ATM kinase inhibitor. They do not provide information on these specific aspects.
A: A significant milestone in KU-55933 research was its identification as a potent and specific inhibitor of ATM kinase. [] This discovery paved the way for exploring its potential as a radiosensitizer and chemosensitizer in cancer treatment. The development of KU-60019, an analog with improved potency, also marks a significant development. [] Furthermore, research exploring nanoparticle formulations of KU-55933 represents a crucial step towards improving its therapeutic index and enabling clinical translation. []
A: Research on KU-55933 exemplifies cross-disciplinary synergy in the field of cancer biology and drug discovery. Studies investigating its mechanism of action, exploring its efficacy in various cancer models, and developing novel drug delivery systems highlight the collaborative efforts of scientists from different disciplines. Moreover, the use of computational modeling approaches for predicting personalized responses to KU-55933 underscores the integration of bioinformatics and systems biology into drug development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。